molecular formula C26H27N3O5 B11025413 methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

Cat. No.: B11025413
M. Wt: 461.5 g/mol
InChI Key: YJFZFCJZWKCSLL-UHFFFAOYSA-N
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Description

Methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[64002,6]dodecan-1-yl]acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[64002,6]dodecan-1-yl]acetate typically involves multi-step organic reactions One common method starts with the preparation of the triazatricyclo[640

    Formation of the Triazatricyclo Core: This step involves cyclization reactions using appropriate precursors under controlled conditions, often requiring catalysts and specific temperature settings.

    Introduction of 4-Methylphenyl Groups: This step can be achieved through Friedel-Crafts alkylation or acylation reactions, where 4-methylphenyl groups are introduced to the core structure.

    Esterification: The final step involves the esterification of the intermediate compound with acetic acid or its derivatives to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4,7-bis(4-chlorophenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate
  • Methyl 2-[4,7-bis(4-methoxyphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

Uniqueness

Methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate is unique due to its specific substitution pattern and the presence of the triazatricyclo core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

InChI

InChI=1S/C26H27N3O5/c1-15-4-8-17(9-5-15)22-20-21(24(32)29(23(20)31)18-10-6-16(2)7-11-18)26(14-19(30)34-3)25(33)27-12-13-28(22)26/h4-11,20-22H,12-14H2,1-3H3,(H,27,33)

InChI Key

YJFZFCJZWKCSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)C5(N2CCNC5=O)CC(=O)OC

Origin of Product

United States

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